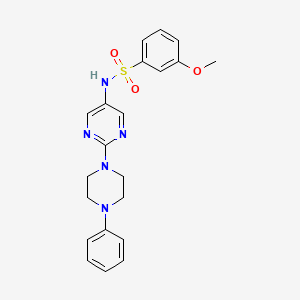

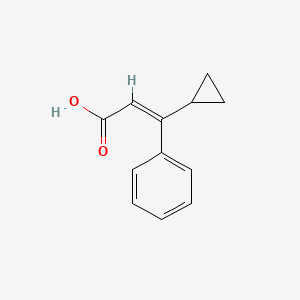

3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a class of benzenesulfonamide derivatives. These derivatives have been studied for various biological activities, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as for their antimicrobial properties . The presence of a phenylpiperazine moiety suggests potential central nervous system activity, which is common among compounds with this feature .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions starting from substituted benzaldehydes or benzene-1,3-diol as starting materials . The key intermediates are often prepared by introducing various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. Reductive amination is a common step in the synthesis of these compounds, as seen in the preparation of novel chromen-2-one derivatives . The synthesis routes are designed to introduce specific functional groups that confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core, which is often modified with various substituents to enhance biological activity . The phenylpiperazine moiety is a significant structural feature that can interact with biological targets, such as enzymes or receptors. The molecular structure is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including ring opening, Lossen rearrangement, and cyclization to form different heterocyclic compounds . These reactions are often used to modify the core structure to obtain derivatives with improved biological properties. The reactivity of these compounds is influenced by the nature of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure . These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion. The introduction of specific substituents can enhance these properties to improve the drug-like characteristics of the molecules.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

- Photodynamic Therapy Application : The compound has potential in photodynamic therapy, particularly as a Type II photosensitizer for cancer treatment. It possesses good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

- Antifungal Activity : Certain derivatives of the compound demonstrate potent antifungal activity, especially against fungi like Aspergillus niger and Aspergillus flavus. This suggests its potential utility in developing antifungal agents (Gupta & Halve, 2015).

Antimicrobial Activity

- Antimicrobial Properties : Several novel derivatives containing the benzenesulfonamide moiety exhibit promising antimicrobial effects against various bacterial and fungal strains. This indicates their potential in the development of new antimicrobial drugs (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Anticancer Applications

- Cytotoxic and Antitumor Properties : Some derivatives exhibit significant cytotoxic and antitumor activities, especially against specific cancer cell lines. This opens avenues for their potential development as anticancer drugs (Fares, Abou-Seri, Abdel‐Aziz, Abbas, Youssef, & Eladwy, 2014).

Neurological Research

- Cognitive Enhancing Properties : A related derivative, SB-399885, has shown cognitive enhancing properties in aged rat models, suggesting its potential use in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-29-19-8-5-9-20(14-19)30(27,28)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-6-3-2-4-7-18/h2-9,14-16,24H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKYPIDYNKNVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)